![molecular formula C18H15ClN4O2S B257118 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257118.png)
6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of
Mechanism of Action
The exact mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antimicrobial activity against certain bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of interest is the exploration of its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and diabetes. Additionally, researchers may investigate its mechanism of action further to gain a better understanding of its potential therapeutic applications.
Synthesis Methods
The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl hydrazine with 2-chlorobenzaldehyde in the presence of sodium hydroxide to form 1-(4-methoxybenzyl)-2-(2-chlorobenzylidene)hydrazine. This intermediate is then reacted with 2-mercapto-5-(2-chlorophenoxy)methyl-1,3,4-thiadiazole to form the final product.
Scientific Research Applications
The compound has been extensively studied for its potential as a therapeutic agent in various diseases. For instance, it has shown promising results in the treatment of cancer, inflammation, and microbial infections. Researchers have also explored its potential as an anti-tuberculosis agent.
properties
Product Name |
6-[(2-Chlorophenoxy)methyl]-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C18H15ClN4O2S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15ClN4O2S/c1-24-13-8-6-12(7-9-13)10-16-20-21-18-23(16)22-17(26-18)11-25-15-5-3-2-4-14(15)19/h2-9H,10-11H2,1H3 |
InChI Key |
OMLRFNRTKYSXJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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